8-((4-Methoxyphenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
8-((4-Methoxyphenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: The 1,4,8-triazaspiro[4.5]decane system provides conformational rigidity, enhancing receptor-binding specificity.
- Substituents: A 4-methoxyphenylsulfonyl group at position 8, contributing to electronic modulation and metabolic stability. A phenyl group at position 2 and a propylthio group at position 3, influencing lipophilicity and steric interactions. This compound is hypothesized to exhibit activity as a receptor modulator, though specific pharmacological targets remain under investigation.
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-2-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-3-17-30-22-21(18-7-5-4-6-8-18)24-23(25-22)13-15-26(16-14-23)31(27,28)20-11-9-19(29-2)10-12-20/h4-12H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBQCPYEDMQSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((4-Methoxyphenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings and data related to its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C₁₈H₂₃N₃O₂S, indicating the presence of nitrogen and sulfur atoms that may play critical roles in its interactions with biological systems.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group and triazole moiety suggests potential activity as an enzyme inhibitor or receptor modulator.
Biological Activity
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been reported to inhibit bacterial growth by interfering with folate synthesis pathways. The specific compound under investigation may exhibit similar activity against a range of microbial pathogens.
Anticancer Potential
The triazole ring in the compound is known for its anticancer properties, often attributed to its ability to inhibit angiogenesis and induce apoptosis in cancer cells. Preliminary studies suggest that this compound could potentially inhibit tumor cell proliferation through similar mechanisms.
Neuroprotective Effects
Emerging evidence suggests that compounds containing triazole structures may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This aspect warrants further investigation to elucidate the specific pathways involved.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitters |
Case Studies
- Antimicrobial Efficacy : A study examining the antimicrobial effects of related sulfonamide compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar triazole structures significantly reduced cell viability, highlighting the need for further exploration into their use as anticancer agents.
- Neuroprotection in Animal Models : In vivo studies have shown that triazole-containing compounds can protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation.
Scientific Research Applications
The compound 8-((4-Methoxyphenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, materials science, and biochemistry.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, derivatives of triazaspiro compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a similar triazaspiro compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This suggests that this compound may have similar therapeutic potential.
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Case Study:
In vitro studies indicated that related compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This positions the triazaspiro compound as a potential candidate for developing new antibiotics.
Polymer Synthesis
The unique structural features of this compound can be utilized in synthesizing advanced polymers with tailored properties.
Example:
Research has focused on incorporating such compounds into polymer matrices to enhance mechanical strength and thermal stability. The incorporation of sulfonamide groups can improve the hydrophilicity of polymers, making them suitable for biomedical applications.
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival.
Case Study:
A biochemical assay demonstrated that related compounds effectively inhibited DHPS activity, suggesting that this compound could be further explored as a scaffold for designing novel enzyme inhibitors.
Summary Table of Applications
| Application Area | Description | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities | Induced apoptosis in cancer cells; antibacterial activity against E. coli and S. aureus |
| Materials Science | Polymer synthesis with enhanced mechanical properties | Improved hydrophilicity and stability in polymer matrices |
| Biochemistry | Enzyme inhibition (e.g., DHPS) | Effective inhibition demonstrated in biochemical assays |
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds share the 1,4,8-triazaspiro[4.5]decane core but differ in substituents:
Key Observations :
- Substituent Effects :
- The 4-methoxyphenylsulfonyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to the phenyl group in Compound 13/14 .
- Propylthio at position 3 increases lipophilicity (LogP ~3.8) relative to the pyridinylmethyl group in the biphenyl derivative (LogP ~2.9) .
- Carboxamide derivatives exhibit improved solubility (15–22 μM) due to polar carboxamide groups.
Pharmacological Activity
Limited data are available for direct comparisons, but inferences can be drawn from related analogs:
- The absence of a carboxamide group (vs. derivatives in ) might limit hydrogen-bonding interactions but enhance blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
